3-(5-Bromo-2-nitrophenyl)thiazolidine
Overview
Description
3-(5-Bromo-2-nitrophenyl)thiazolidine is a heterocyclic organic compound that features a thiazolidine ring substituted with a 5-bromo-2-nitrophenyl group. Thiazolidine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 3-(5-Bromo-2-nitrophenyl)thiazolidine typically involves the reaction of 5-bromo-2-nitrobenzaldehyde with thiazolidine in the presence of a suitable catalyst. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve optimizing these conditions to improve yield and purity, utilizing techniques such as green chemistry and nano-catalysis .
Chemical Reactions Analysis
3-(5-Bromo-2-nitrophenyl)thiazolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Scientific Research Applications
3-(5-Bromo-2-nitrophenyl)thiazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its anticancer properties, particularly its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-nitrophenyl)thiazolidine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The thiazolidine ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 3-(5-Bromo-2-nitrophenyl)thiazolidine include:
3-(4-Bromo-2-nitrophenyl)thiazolidine: Similar structure but with a different substitution pattern, leading to variations in biological activity.
3-(5-Chloro-2-nitrophenyl)thiazolidine: The chlorine substitution can alter the compound’s reactivity and pharmacological properties.
3-(5-Bromo-2-aminophenyl)thiazolidine: The amino group provides different chemical reactivity and potential biological applications
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting biological activities.
Properties
IUPAC Name |
3-(5-bromo-2-nitrophenyl)-1,3-thiazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2S/c10-7-1-2-8(12(13)14)9(5-7)11-3-4-15-6-11/h1-2,5H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSLEWODCIOPNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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